![molecular formula C19H23ClN2 B14176816 3-[4-(4-Chlorophenyl)piperidin-4-yl]-N,N-dimethylaniline CAS No. 917899-45-7](/img/structure/B14176816.png)
3-[4-(4-Chlorophenyl)piperidin-4-yl]-N,N-dimethylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[4-(4-Chlorophenyl)piperidin-4-yl]-N,N-dimethylaniline is a chemical compound that belongs to the class of phenylpiperidines This compound is characterized by the presence of a piperidine ring substituted with a 4-chlorophenyl group and a dimethylaniline moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(4-Chlorophenyl)piperidin-4-yl]-N,N-dimethylaniline typically involves the reaction of 4-chlorobenzaldehyde with piperidine to form 4-(4-chlorophenyl)piperidine. This intermediate is then reacted with N,N-dimethylaniline under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
3-[4-(4-Chlorophenyl)piperidin-4-yl]-N,N-dimethylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
3-[4-(4-Chlorophenyl)piperidin-4-yl]-N,N-dimethylaniline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Mecanismo De Acción
The mechanism of action of 3-[4-(4-Chlorophenyl)piperidin-4-yl]-N,N-dimethylaniline involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. For example, it may bind to neurotransmitter receptors in the brain, affecting signal transduction and neuronal activity .
Comparación Con Compuestos Similares
Similar Compounds
4-(4-Chlorophenyl)piperidine: Shares the piperidine and chlorophenyl moieties but lacks the dimethylaniline group.
N,N-Dimethylaniline: Contains the dimethylaniline moiety but lacks the piperidine and chlorophenyl groups.
4-(4-Bromophenyl)piperidine: Similar structure with a bromine atom instead of chlorine.
Uniqueness
3-[4-(4-Chlorophenyl)piperidin-4-yl]-N,N-dimethylaniline is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of both the piperidine ring and the dimethylaniline moiety allows for diverse interactions with molecular targets, making it a valuable compound in research and potential therapeutic applications .
Propiedades
Número CAS |
917899-45-7 |
|---|---|
Fórmula molecular |
C19H23ClN2 |
Peso molecular |
314.9 g/mol |
Nombre IUPAC |
3-[4-(4-chlorophenyl)piperidin-4-yl]-N,N-dimethylaniline |
InChI |
InChI=1S/C19H23ClN2/c1-22(2)18-5-3-4-16(14-18)19(10-12-21-13-11-19)15-6-8-17(20)9-7-15/h3-9,14,21H,10-13H2,1-2H3 |
Clave InChI |
QUXFLYCEEZMQHZ-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=CC=CC(=C1)C2(CCNCC2)C3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




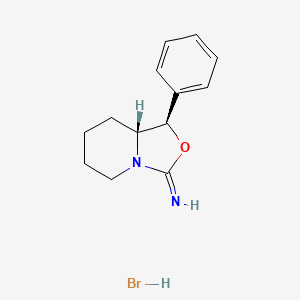

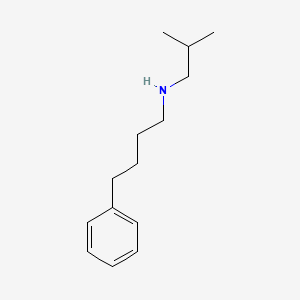
![N,N-Dimethyl-4-[4-(trimethylsilyl)but-1-en-3-yn-1-yl]aniline](/img/structure/B14176771.png)
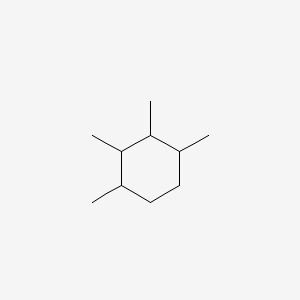

![4-Methyl-5h-pyrido[4,3-b]indol-3-amine](/img/structure/B14176782.png)
![N,N-diphenyl-4-[2-[4-(4-phenylphenyl)phenyl]ethenyl]aniline](/img/structure/B14176791.png)
![N-[(4-Methoxyphenyl)(diphenyl)methyl]-L-serylglycine](/img/structure/B14176794.png)
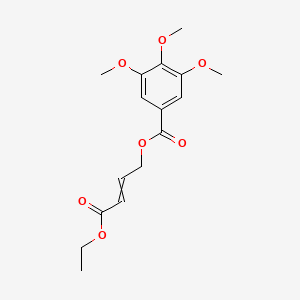
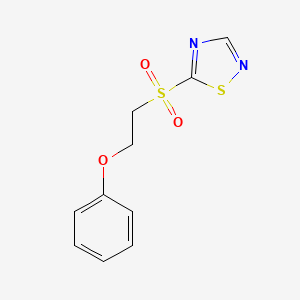
![N-[(2S,3R)-1,3-dihydroxyundecan-2-yl]benzamide](/img/structure/B14176809.png)
